CID 165358701
Description
For instance, oscillatoxin derivatives (CIDs: 101283546, 185389, 156582093, 156582092) are structurally complex macrocycles with cytotoxic properties, often studied for their interactions with biological targets . If CID 165358701 shares structural motifs with these compounds, it may exhibit similar bioactivity, such as ion channel modulation or enzyme inhibition.
Analytical techniques like GC-MS and LC-ESI-MS, as highlighted in and , are critical for characterizing such compounds. Collision-Induced Dissociation (CID) in mass spectrometry can elucidate fragmentation patterns, aiding in structural identification . However, without explicit data, further assumptions about this compound’s synthesis, stability, or pharmacokinetics remain speculative.

Properties
Molecular Formula |
H2N4O6Pd-2 |
|---|---|
Molecular Weight |
260.46 g/mol |
InChI |
InChI=1S/2NO3.2HN.Pd/c2*2-1(3)4;;;/h;;2*1H;/q4*-1;+2 |
InChI Key |
FXHHSERRRFMKLA-UHFFFAOYSA-N |
Canonical SMILES |
[NH-].[NH-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Pd+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CID 165358701 involves specific chemical reactions and conditions. The exact synthetic routes and reaction conditions are typically detailed in scientific literature and patents. These methods often involve multiple steps, including the use of specific reagents, catalysts, and solvents to achieve the desired chemical structure.
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to produce the compound in larger quantities. This process would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety and environmental controls.
Chemical Reactions Analysis
Types of Reactions: CID 165358701 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The specific types of reactions it undergoes depend on its chemical structure and the functional groups present.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired reaction outcome.
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are typically characterized using analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Scientific Research Applications
CID 165358701 has a wide range of applications in scientific research. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it may be used as a tool for probing biological pathways and interactions. In medicine, this compound could be investigated for its potential therapeutic effects. Additionally, it may have industrial applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of CID 165358701 involves its interaction with specific molecular targets and pathways. The exact mechanism depends on its chemical structure and the biological system in which it is used. Studies on the mechanism of action typically involve biochemical assays and molecular modeling to identify the key interactions and effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize CID 165358701, we compare it with structurally or functionally analogous compounds from the evidence.
Table 1: Structural and Functional Comparison
Key Findings:
Structural Complexity : Oscillatoxins (CIDs 101283546, 185389) are macrocyclic polyketides with epoxide and diene motifs, whereas CID 10491405 is a simpler 1,2,4-oxadiazole derivative. This compound may occupy an intermediate niche, depending on its backbone .
Bioactivity :
- CID 10491405’s trifluoromethyl group enhances metabolic stability and solubility, critical for drug design .
- Oscillatoxins exhibit cytotoxicity via membrane disruption, a trait less likely in smaller oxadiazoles .
Analytical Challenges :
- Oxadiazoles like CID 10491405 require silica gel chromatography for purification, while oscillatoxins demand advanced spectroscopic techniques (NMR, high-resolution MS) .
- This compound’s analysis would likely combine chromatographic separation (GC/LC) with tandem MS for structural confirmation .
Table 2: Pharmacokinetic and Toxicity Profiles (Inferred)
Q & A
Q. Example Table: Key Parameters for Spectroscopic Analysis
| Parameter | Specification | Citation |
|---|---|---|
| Wavelength Range | 200–800 nm (UV-Vis) | |
| Solvent | HPLC-grade DMSO, 0.1% v/v | |
| Temperature Control | 25°C ± 0.5 (thermostatted cell holder) |
For novel compounds, provide full characterization data (e.g., NMR spectra, elemental analysis) in supplementary materials .
Basic: How to conduct a systematic literature review on this compound’s applications?
Answer:
Follow a three-phase search strategy :
Keyword Identification : Use terms like "this compound," "chemical properties," and "[specific application, e.g., antitumor]." Avoid generic terms like "effect" .
Database Selection : Prioritize PubMed, SciFinder, and Reaxys over general search engines. Use Google Scholar’s "Cited by" feature to track recent studies .
Critical Appraisal : Classify sources into primary (original research) and secondary (reviews). Prioritize peer-reviewed journals indexed in SCI/Scopus .
Q. Common Pitfalls :
- Over-reliance on non-peer-reviewed platforms (e.g., preprint servers).
- Ignoring contradictory findings from earlier studies .
Advanced: How to resolve contradictions in published data on this compound’s mechanisms?
Answer:
Apply principal contradiction analysis :
Identify Contradictions : Compare conflicting results (e.g., divergent IC50 values across studies).
Determine Dominant Factors : Assess whether discrepancies arise from:
- Methodological Variance (e.g., assay temperature, buffer composition) .
- Contextual Bias (e.g., cell line specificity, in vitro vs. in vivo models) .
Experimental Reconciliation : Replicate key studies under standardized conditions, isolating variables systematically .
Q. Example Workflow :
If Study A reports higher cytotoxicity in HeLa cells than Study B in MCF-7 cells, test this compound in both lines using identical protocols to isolate cell-type-dependent effects.
Advanced: How to optimize reaction conditions for this compound synthesis?
Answer:
Use Design of Experiments (DoE) to evaluate multifactorial interactions:
- Variables : Catalyst loading, temperature, solvent polarity.
- Response Surface Modeling : Identify optimal conditions via software (e.g., JMP, Minitab) .
Q. Case Study :
| Variable | Low Level | High Level | Optimal Level Identified |
|---|---|---|---|
| Temperature (°C) | 60 | 100 | 85 |
| Catalyst (mol%) | 0.5 | 2.0 | 1.2 |
| Yield Improvement | 45% → 78% |
Validate robustness through triplicate runs and characterize byproducts via LC-MS .
Advanced: How to integrate interdisciplinary approaches (e.g., computational modeling) with experimental studies on this compound?
Answer:
Adopt a hybrid workflow :
In Silico Screening : Use molecular docking (AutoDock, Schrödinger) to predict binding modes of this compound .
Experimental Validation : Compare computational predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data .
Iterative Refinement : Adjust force field parameters (e.g., CHARMM, AMBER) based on empirical results .
Key Consideration : Ensure computational models account for solvent dynamics and protonation states relevant to experimental conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
